molecular formula C6H6N4 B097808 1H-1,2,3-benzotriazol-4-amine CAS No. 18076-61-4

1H-1,2,3-benzotriazol-4-amine

Cat. No.: B097808
CAS No.: 18076-61-4
M. Wt: 134.14 g/mol
InChI Key: ZDWPBMJZDNXTPG-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazol-4-amine is an organic compound belonging to the class of benzotriazoles. These compounds are characterized by a benzene ring fused to a triazole ring, which contains three nitrogen atoms. This compound is known for its versatility and has various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

Benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Cellular Effects

Benzotriazole derivatives have shown a broad spectrum of biological properties including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Molecular Mechanism

Benzotriazole derivatives have been found to bind with enzymes and receptors in biological systems, leading to a variety of biological effects .

Temporal Effects in Laboratory Settings

Benzotriazole derivatives have been used in various research settings, suggesting that they may have stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Benzotriazole derivatives have been used in various research settings, suggesting that they may have different effects at different dosages .

Metabolic Pathways

Benzotriazole derivatives have been found to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .

Transport and Distribution

Benzotriazole derivatives have been found to interact with various transporters and binding proteins, suggesting that they may have effects on localization or accumulation .

Subcellular Localization

Benzotriazole derivatives have been found to interact with various cellular components, suggesting that they may have effects on activity or function at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Benzotriazol-4-amine can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid. This reaction proceeds via diazotization of one of the amine groups, followed by cyclization to form the benzotriazole ring . The reaction is typically carried out at low temperatures (5–10 °C) to improve yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch processes. The compound is synthesized using similar methods as in laboratory settings but optimized for higher efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Benzotriazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-1,2,3-Benzotriazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used as a corrosion inhibitor, particularly for copper and its alloys.

Comparison with Similar Compounds

Uniqueness: 1H-1,2,3-Benzotriazol-4-amine is unique due to its ability to form stable complexes with metal ions and its versatility in chemical reactions. Its structure allows for a wide range of modifications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2H-benzotriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWPBMJZDNXTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171011
Record name 1H-Benzotriazol-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18076-61-4
Record name 1H-Benzotriazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18076-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazol-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-benzotriazol-4-amine
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